molecular formula C9H11N3O2 B1197812 N'-acetyl-2-aminobenzohydrazide CAS No. 28864-26-8

N'-acetyl-2-aminobenzohydrazide

Cat. No. B1197812
CAS RN: 28864-26-8
M. Wt: 193.2 g/mol
InChI Key: DASNIOAINRBXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-acetyl-2-aminobenzohydrazide is a carbohydrazide. It derives from a benzohydrazide.

Scientific Research Applications

Mechanisms and Therapeutic Potential

N'-acetyl-2-aminobenzohydrazide, as a derivative of acetylated amino acids like N-acetylcysteine (NAC), has gained attention in psychiatric research. Studies indicate that compounds like NAC might influence psychiatric disorders by modulating various pathways including antioxidant pathways, glutamatergic, neurotropic, and inflammatory pathways. This therapeutic potential is underlined by the promising results seen in populations with disorders where traditional treatment efficacy has been limited, such as addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).

Pharmacogenomics and Enzymatic Activity

The enzyme N-acetyltransferase 2 (NAT2) is crucial in the metabolism of certain antibiotics and in the transformation of environmental and dietary amines into carcinogenic intermediates. Variability in the acetylation phenotype, influenced by polymorphisms in NAT2, affects the pharmacokinetics of metabolized drugs. Research shows that NAT2 variants are homogeneously distributed across populations and that intra-population genetic diversity is significant, which is important for understanding drug metabolism and potential adverse effects in different demographic groups (Fuselli et al., 2007).

Moreover, genetic variants in the NAT1 polyadenylation signal have been associated with higher N-acetylation activity in specific tissues, illustrating the importance of genetic factors in the metabolism of carcinogens and drugs (Bell et al., 1995).

Therapeutic Applications and Challenges

Research on N-acetylcysteine and related compounds demonstrates its potential in various therapeutic areas. NAC's ability to modulate glutamate and restore extracellular glutamate concentration in specific brain regions makes it a promising candidate for treating addictive behaviors such as gambling. Clinical trials have shown significant results with NAC in reducing craving and preventing relapse in substance use disorders (Grant, Kim, & Odlaug, 2007).

properties

CAS RN

28864-26-8

Product Name

N'-acetyl-2-aminobenzohydrazide

Molecular Formula

C9H11N3O2

Molecular Weight

193.2 g/mol

IUPAC Name

N'-acetyl-2-aminobenzohydrazide

InChI

InChI=1S/C9H11N3O2/c1-6(13)11-12-9(14)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3,(H,11,13)(H,12,14)

InChI Key

DASNIOAINRBXFR-UHFFFAOYSA-N

SMILES

CC(=O)NNC(=O)C1=CC=CC=C1N

Canonical SMILES

CC(=O)NNC(=O)C1=CC=CC=C1N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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